

An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylethylamine

Cat. No.: B1313471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylethylamine, and more commonly its hydrochloride salt (CAS No. 19008-62-9), is a key chemical intermediate in the fields of pharmaceutical and chemical research. Its unique molecular structure, featuring a phenethylamine backbone with a nitro group at the meta position of the phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. The compound is particularly noted for its role as a precursor in the development of pharmaceuticals targeting neurological disorders and in biochemical research investigating neurotransmitter systems.^[1]

Chemical and Physical Properties

The hydrochloride salt of **3-nitrophenylethylamine** is typically a white to tan solid.^{[1][2]} A notable discrepancy exists in the reported melting point of **3-nitrophenylethylamine** hydrochloride, suggesting the possibility of different crystalline forms or the presence of solvates. Some sources report a melting point in the range of 105-109 °C, while others cite a significantly higher range of 211-215 °C.^{[1][3][4]} This highlights the importance of careful characterization of the specific batch being used in any experimental work.

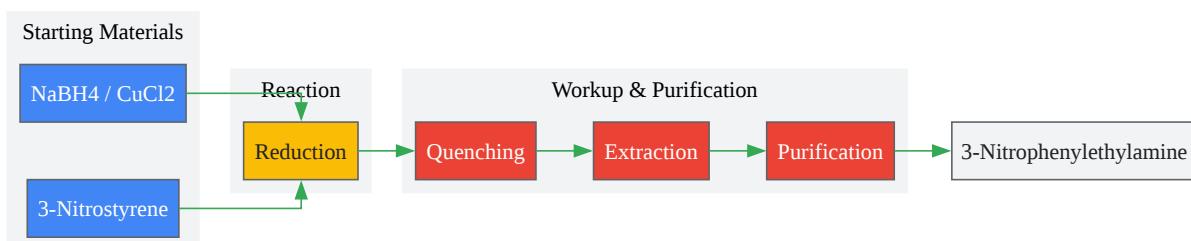
The quantitative physical and chemical properties of **3-nitrophenylethylamine** hydrochloride are summarized in the table below.

Property	Value	Source(s)
CAS Number	19008-62-9	[1][3][4][5]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1][4][5]
Molecular Weight	202.64 g/mol	[1][2][4]
Appearance	White to tan solid/powder or crystals	[1][2]
Melting Point	105-109 °C or 211-215 °C	[1][3][4]
Purity	≥95% to ≥99% (HPLC)	[1][5]
Storage Conditions	0-8 °C or Room Temperature	[1][6]

Synthesis and Experimental Protocols

The synthesis of **3-nitrophenylethylamine** typically involves the introduction of the nitro group onto the phenyl ring of a phenethylamine precursor or the construction of the ethylamine side chain on a pre-nitrated benzene ring. Two common synthetic strategies are the reduction of a corresponding 3-nitrostyrene or 3-nitrophenylacetonitrile.

Synthesis via Reduction of 3-Nitrostyrene


A general and effective method for the preparation of phenethylamines is the reduction of β -nitrostyrenes. This can be achieved using various reducing agents. A one-pot procedure using sodium borohydride and copper(II) chloride has been shown to be effective for the reduction of substituted β -nitrostyrenes to the corresponding phenethylamines in good yields under mild conditions.[7][8][9]

Experimental Protocol: Reduction of a Substituted β -Nitrostyrene (General Procedure)[9][10]

- To a solution of the substituted β -nitrostyrene (1 equivalent) in a suitable solvent (e.g., a mixture of THF and water), add copper(II) chloride (catalytic amount).

- Cool the mixture in an ice bath and add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 2N HCl) until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or by precipitation as the hydrochloride salt. To precipitate the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate is then filtered and dried.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-nitrophenylethylamine**.

Synthesis via Reduction of 3-Nitrophenylacetonitrile

Another viable synthetic route is the reduction of 3-nitrophenylacetonitrile. This method directly converts the nitrile group to a primary amine.

Experimental Protocol: Reduction of 3-Nitrophenylacetonitrile (General Procedure)

- In a reaction vessel under an inert atmosphere, dissolve 3-nitrophenylacetonitrile (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).
- Add a suitable reducing agent, for example, borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LiAlH_4), dropwise at a controlled temperature (e.g., 0 °C).
- After the addition, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
- Carefully quench the reaction by the slow addition of water or an acidic solution.
- Perform a standard aqueous workup, including extraction with an appropriate organic solvent.
- The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt as described previously.

Analytical Characterization

Spectroscopic Data

While a comprehensive set of experimental spectra for **3-nitrophenylethylamine** is not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **3-nitrophenylethylamine** hydrochloride in a suitable deuterated solvent (e.g., DMSO-d_6 or D_2O) would be expected to show characteristic signals for the aromatic protons, which will be in the downfield region (typically 7.5-8.5 ppm). The ethylamine side chain protons would appear more upfield, with the methylene group adjacent

to the aromatic ring appearing as a triplet and the methylene group adjacent to the amino group also as a triplet. The exact chemical shifts and coupling patterns will depend on the solvent and the protonation state of the amine.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those closer to the electron-withdrawing nitro group being shifted further downfield. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **3-nitrophenylethylamine** hydrochloride would be expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

- N-H stretching: For the primary amine salt, broad absorptions in the region of 3000-2800 cm^{-1} .
- Aromatic C-H stretching: Typically observed above 3000 cm^{-1} .
- Nitro group (NO_2) stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
- Aromatic C=C stretching: Bands in the 1600-1450 cm^{-1} region.
- C-N stretching: In the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of **3-nitrophenylethylamine** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) to give a stable tropylum-like ion, and cleavage alpha to the amino group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of **3-nitrophenylethylamine** and for separating it from its isomers (2- and 4-nitrophenylethylamine).

Experimental Protocol: HPLC Analysis (General Method)

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution conditions would need to be optimized for the specific separation.
- Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., around 254 nm).
- Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Biological Activity and Applications in Drug Development

3-Nitrophenylethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).^[1] Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on monoamine neurotransmitter systems.^[11] The nitro group in **3-nitrophenylethylamine** can be readily reduced to an amino group, providing a handle for further chemical modifications to generate a library of compounds for screening in drug discovery programs. These modifications can lead to molecules with potential applications as antidepressants, antipsychotics, or agents for treating other neurological conditions.

The development of drugs targeting CNS disorders often involves the modulation of neurotransmitter pathways. The phenethylamine scaffold is a common feature in many neurologically active compounds.

Logical Relationship in Drug Development

[Click to download full resolution via product page](#)

Caption: Role of **3-nitrophenylethylamine** in a typical drug discovery workflow.

Conclusion

3-Nitrophenylethylamine is a valuable and versatile chemical building block with significant applications in pharmaceutical research and development. This guide has provided a detailed overview of its chemical properties, including the notable discrepancy in its reported melting point, which warrants careful consideration in its application. The outlined synthetic and analytical protocols offer a foundation for its use in the laboratory. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to unlock its potential in the development of novel therapeutics for neurological and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. bocsci.com [bocsci.com]
- 3. molbase.com [molbase.com]
- 4. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile one-pot reduction of β -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile one-pot reduction of β -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313471#3-nitrophenylethylamine-chemical-properties\]](https://www.benchchem.com/product/b1313471#3-nitrophenylethylamine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com